5-Hydroxy-2-(methylsulfonamido)benzoic acid

Lipophilicity Drug-likeness Structure-Activity Relationship (SAR)

5-Hydroxy-2-(methylsulfonamido)benzoic acid (CAS 1243391-74-3) is a sulfonamido-benzoic acid derivative with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol. It is a positional isomer of 2-hydroxy-5-methanesulfonamidobenzoic acid (CAS 926243-08-5), where the hydroxyl and methylsulfonamido substituents are swapped on the aromatic ring.

Molecular Formula C8H9NO5S
Molecular Weight 231.222
CAS No. 1243391-74-3
Cat. No. B572928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(methylsulfonamido)benzoic acid
CAS1243391-74-3
Molecular FormulaC8H9NO5S
Molecular Weight231.222
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)O
InChIInChI=1S/C8H9NO5S/c1-15(13,14)9-7-3-2-5(10)4-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12)
InChIKeyBHMXDAMTDRRCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(methylsulfonamido)benzoic acid (CAS 1243391-74-3): Research-Grade Sulfonamido-Benzoic Acid Scaffold


5-Hydroxy-2-(methylsulfonamido)benzoic acid (CAS 1243391-74-3) is a sulfonamido-benzoic acid derivative with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol . It is a positional isomer of 2-hydroxy-5-methanesulfonamidobenzoic acid (CAS 926243-08-5), where the hydroxyl and methylsulfonamido substituents are swapped on the aromatic ring [1]. This compound is primarily utilized as a versatile small-molecule scaffold in early-stage drug discovery and chemical biology research . Critically, a comprehensive analysis of public databases and literature reveals a significant absence of head-to-head comparative, quantitative biological activity data against its closest structural analogs, a limitation that must guide its scientific selection.

Why Substituting 5-Hydroxy-2-(methylsulfonamido)benzoic Acid with Positional Isomers Risks Invalidating Research Outcomes


The assumption that positional isomers of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, such as 2-hydroxy-5-methanesulfonamidobenzoic acid, are interchangeable is a critical pitfall in scientific procurement. Despite sharing identical molecular formulas and functional groups, these regioisomers exhibit distinct physicochemical properties due to differences in intramolecular hydrogen bonding and electronic distribution [1]. For instance, computed properties indicate a difference in lipophilicity between the target compound and its isomer . Such variations directly impact crucial drug-like properties including membrane permeability, target binding kinetics, and metabolic stability. Therefore, substituting one isomer for another without rigorous experimental validation can alter biological assay outcomes, confounding structure-activity relationship (SAR) studies and potentially leading to false-negative or false-positive conclusions in drug discovery programs.

Quantitative Differentiation Guide for 5-Hydroxy-2-(methylsulfonamido)benzoic Acid Against its Closest Isomer


Physicochemical Property Differentiation: Positional Isomer Database Comparison

A direct comparison of the predicted lipophilicity (LogP) between the target compound and its positional isomer reveals a quantifiable difference. The target compound, 5-Hydroxy-2-(methylsulfonamido)benzoic acid, has a computed LogP of 1.61570 . Its isomer, 2-hydroxy-5-methanesulfonamidobenzoic acid, has a predicted LogP (XLogP3) of 1.5 [1]. This indicates the target compound is more lipophilic, which is a key parameter for membrane permeability predictions.

Lipophilicity Drug-likeness Structure-Activity Relationship (SAR)

Topological Polar Surface Area (TPSA) Comparison Against Positional Isomer

The TPSA, a key indicator of a molecule's ability to permeate cell membranes, is similar but not identical between isomers. The target compound has a computed TPSA of 112.08 Ų . Its isomer, 2-hydroxy-5-methanesulfonamidobenzoic acid, has an identical TPSA of 112.00 Ų [1]. While the numerical difference is negligible, this confirms that the primary source of physicochemical differentiation lies in lipophilicity (LogP) rather than polarity, guiding formulation and permeability strategy.

Cell Permeability Blood-Brain Barrier Penetration Oral Bioavailability

Biological Target Profiling: Current Evidence Gaps in Comparator Studies

Several vendors make unsubstantiated claims regarding the biological activity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid, including COX inhibition and interaction with enzymes/receptors . However, a rigorous search of public databases including BindingDB and BRENDA yields no quantitative IC50 or Ki data for this specific compound against any biological target [1]. Furthermore, there are no direct comparative studies against the positional isomer 2-hydroxy-5-methanesulfonamidobenzoic acid or other analogs like 2-(methylsulfonamido)benzoic acid. This lack of verified data precludes any evidenced claim of superior biological efficacy. The compound's potential in enzyme inhibition is a hypothesis that remains to be proven.

Enzyme Inhibition COX HDAC Carbonic Anhydrase

Chemical Identity and Purity Verification for Reproducible Research

Unlike poorly characterized vendor stocks, the chemical identity of 5-Hydroxy-2-(methylsulfonamido)benzoic acid is verifiable. Authoritative records provide a unique InChI Key (BHMXDAMTDRRCKQ-UHFFFAOYSA-N) and SMILES notation (CS(=O)(=O)NC1=C(C=C(C=C1)O)C(=O)O) . This allows purchasers to implement an analytical quality control (QC) check upon receipt to confirm identity and differentiate it from its isomer, which has a distinct InChI Key (BLKPCFNDGFDHEM-UHFFFAOYSA-N) [1]. Vendor specifications for this compound typically cite a purity of 95%+ or 98% . This ensures that procurement can be tied to a definitive analytical standard, a non-negotiable prerequisite for reproducible research, especially when using a compound with no validated biological assay.

Quality Control Reproducibility Procurement Specification

Evidence-Based Application Scenarios for Procuring 5-Hydroxy-2-(methylsulfonamido)benzoic acid


Medicinal Chemistry SAR Exploration: Investigating the 2-Sulfonamido-5-Hydroxy Pharmacophore

The primary recommended application is within medicinal chemistry as a core scaffold for analog synthesis, specifically to explore the structure-activity relationships (SAR) of the 2-sulfonamido-5-hydroxy substitution pattern. Its quantified LogP of 1.61570 provides a baseline for understanding how further substitutions impact lipophilicity in this specific series, which differs from the 2-hydroxy-5-sulfonamido isomer series (XLogP3 1.5) [1]. Researchers can use this scaffold to build a focused library and generate proprietary, comparative data against the known isomer.

Development of Selective Biological Probes or Assay Development Compound

Given the documented absence of public biological profiling data [2], a high-value application is its use as a novel probe compound for target identification or assay development. This specific scaffold, with its verified InChI Key and SMILES , provides a pure and structurally distinct chemical tool. Studying its interaction profile in-house, and comparing results with the isomer (InChI Key from PubChem [1]), could reveal a novel mechanism of action or selectivity pocket, making it a valuable asset for discovering new intellectual property.

Physicochemical Property Validation in Lead Optimization

In a lead optimization program, this compound can serve as an important validation point. Its computed TPSA of 112.08 Ų and LogP of 1.61570 are well within drug-like space, making it a suitable core for lead molecules. By using this specific isomer, scientists can experimentally measure and validate the impact of the 2-methylsulfonamido group on properties like kinetic solubility and logD, establishing a structure-property relationship (SPR) that is distinct from the 5-methylsulfonamido isomer, a crucial step for rational drug design.

Technical Documentation Hub

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